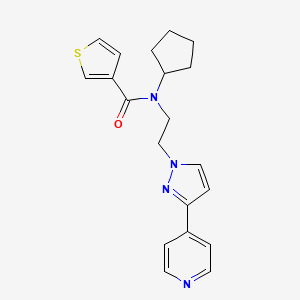
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.
Structural Characteristics
The molecular formula of this compound is C18H22N4O2S. The presence of multiple heteroatoms and functional groups enhances its reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 366.45 g/mol |
| Key Functional Groups | Cyclopentyl, Pyrazole, Pyridine, Thiophene |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating their activity and leading to a biological response. This interaction may involve hydrogen bonding and hydrophobic interactions facilitated by the compound's unique structural features.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance:
- Anticancer Activity : Compounds containing pyrazole and pyridine rings have been documented to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways.
- Antibacterial Properties : Some pyrazole-based compounds have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on pyrazolyl derivatives reported IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating significant anti-inflammatory potential .
- Another investigation highlighted the antibacterial efficacy of pyrazole-containing compounds, with minimum inhibitory concentrations (MICs) around 250 μg/mL against various bacterial strains .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds can be insightful:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A (Pyrazole derivative) | Anti-inflammatory | 0.044 |
| Compound B (Pyridine derivative) | Antibacterial | 250 μg/mL |
| This compound | Potentially diverse activities | TBD |
Propiedades
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCIYFVDKIBQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













